5-(1H-Indol-1-yl)pyridin-2-amine
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Overview
Description
5-(1H-Indol-1-yl)pyridin-2-amine is a heterocyclic compound that combines the structural features of both indole and pyridine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a six-membered ring containing one nitrogen atom. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-1-yl)pyridin-2-amine typically involves the formation of the indole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-bromo-5-nitropyridine with indole in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Indol-1-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the indole and pyridine rings .
Scientific Research Applications
5-(1H-Indol-1-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1H-Indol-1-yl)pyridin-2-amine involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and gene expression. The pyridine ring enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Pyridine-2-amine: A simpler compound with a pyridine ring and an amine group.
Uniqueness
5-(1H-Indol-1-yl)pyridin-2-amine is unique due to its combined indole and pyridine structures, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and interact with diverse molecular targets compared to its individual components .
Properties
Molecular Formula |
C13H11N3 |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-indol-1-ylpyridin-2-amine |
InChI |
InChI=1S/C13H11N3/c14-13-6-5-11(9-15-13)16-8-7-10-3-1-2-4-12(10)16/h1-9H,(H2,14,15) |
InChI Key |
ZYYZNARLPUSXBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CN=C(C=C3)N |
Origin of Product |
United States |
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